molecular formula C10H11N B13472250 4-Ethynyl-3,5-dimethylaniline

4-Ethynyl-3,5-dimethylaniline

Cat. No.: B13472250
M. Wt: 145.20 g/mol
InChI Key: YMMBFDCXVJWYJV-UHFFFAOYSA-N
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Description

4-Ethynyl-3,5-dimethylaniline is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring substituted with two methyl groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynyl-3,5-dimethylaniline can be synthesized through the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene . This method involves the conversion of the hydroxybutynyl group to an ethynyl group under basic conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-3,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is common.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethylated or methylated derivatives.

    Substitution: Formation of N-substituted anilines.

Scientific Research Applications

4-Ethynyl-3,5-dimethylaniline is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethynyl-3,5-dimethylaniline involves its interaction with molecular targets through its ethynyl and amino groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Uniqueness: 4-Ethynyl-3,5-dimethylaniline is unique due to the combination of its ethynyl group and the specific positioning of the methyl groups on the benzene ring

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

4-ethynyl-3,5-dimethylaniline

InChI

InChI=1S/C10H11N/c1-4-10-7(2)5-9(11)6-8(10)3/h1,5-6H,11H2,2-3H3

InChI Key

YMMBFDCXVJWYJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#C)C)N

Origin of Product

United States

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